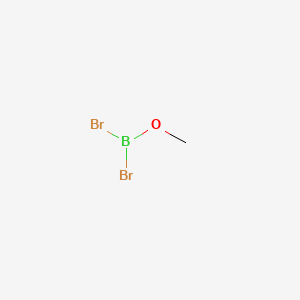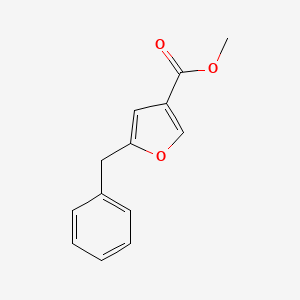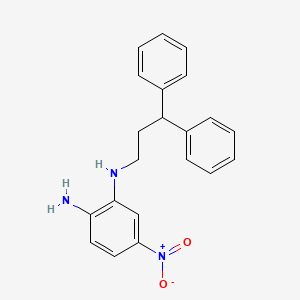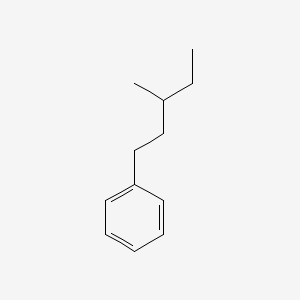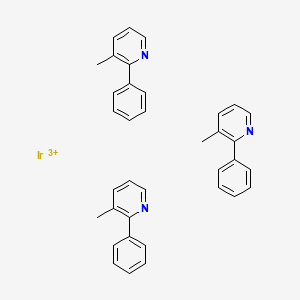
tris-(3-Methyl-2-phenylpyridine)iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is an organoiridium complex known for its electroluminescent properties. This compound is a derivative of iridium(III) bound to three monoanionic 3-methyl-2-phenylpyridine ligands. It is widely used in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yield and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris-(3-Methyl-2-phenylpyridine)iridium(III) typically involves the cyclometalation reaction of 3-methyl-2-phenylpyridine with iridium trichloride. The reaction is carried out in a Parr reactor under an argon atmosphere. The mixture is heated to 205°C for 48 hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of tris-(3-Methyl-2-phenylpyridine)iridium(III) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The final product is purified through solvent extraction and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tris-(3-Methyl-2-phenylpyridine)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) complexes.
Reduction: It can be reduced back to iridium(II) complexes.
Substitution: Ligand exchange reactions can occur, where the 3-methyl-2-phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.
Major Products
The major products formed from these reactions include various iridium complexes with different oxidation states and ligand compositions .
Scientific Research Applications
Tris-(3-Methyl-2-phenylpyridine)iridium(III) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris-(3-Methyl-2-phenylpyridine)iridium(III) involves the excitation of electrons to higher energy states upon exposure to light. The excited state undergoes intersystem crossing to a triplet state, which then decays radiatively, emitting light. This process is facilitated by the strong spin-orbit coupling in iridium complexes, which enhances the efficiency of intersystem crossing .
Comparison with Similar Compounds
Similar Compounds
Tris-(2-phenylpyridine)iridium(III): Known for its green emission in OLEDs.
Tris-(2-phenylquinoline)iridium(III): Used for blue emission in OLEDs.
Tris-(2-phenylbenzoxazole)iridium(III): Provides red emission in OLEDs.
Uniqueness
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is unique due to its specific ligand structure, which provides distinct photophysical properties. The methyl group on the pyridine ring influences the electronic properties, leading to variations in emission color and efficiency compared to other iridium complexes .
Properties
Molecular Formula |
C36H33IrN3+3 |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H11N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-9H,1H3;/q;;;+3 |
InChI Key |
KDFXAMVXNKMSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
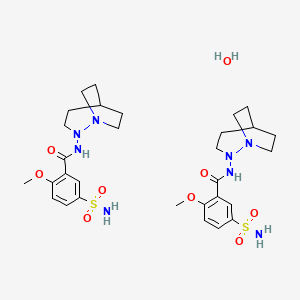
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
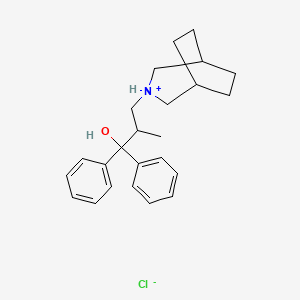

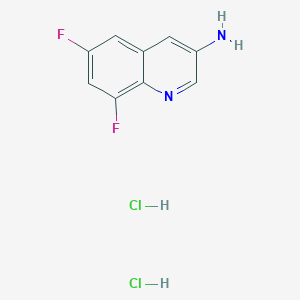



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
